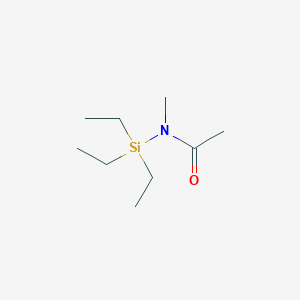

Acetamide, N-methyl-N-(triethylsilyl)-

Description

Contextualization of N-Silylated Amides in Contemporary Synthetic Chemistry and Analytical Research

N-silylated amides are a class of organosilicon compounds that have found significant application in modern chemical research. In synthetic chemistry, the silylation of an amide nitrogen serves multiple purposes. It can act as a protecting group, rendering the otherwise reactive N-H bond inert to certain reaction conditions. This protection strategy is crucial in multi-step syntheses of complex molecules. Furthermore, the introduction of a silyl (B83357) group can increase the nucleophilicity of the nitrogen atom, facilitating subsequent reactions. core.ac.uk In analytical research, particularly in gas chromatography (GC) and mass spectrometry (MS), the derivatization of polar molecules, including amides, into their more volatile and thermally stable silyl derivatives is a common practice. This process enhances chromatographic resolution and provides characteristic fragmentation patterns in mass spectra, aiding in structural elucidation. wikipedia.org

Evolution of Silylating Reagents: From Trimethylsilyl (B98337) to Triethylsilyl Derivatives

The development of silylating agents has been a key driver in the widespread adoption of silylation techniques. Initially, reagents that introduce the trimethylsilyl (TMS) group, such as trimethylsilyl chloride (TMS-Cl) and bis(trimethylsilyl)acetamide (BSA), were predominant. wikipedia.org The TMS group is relatively small and can be introduced and removed with relative ease.

However, the need for greater control over stability and selectivity led to the development of silylating agents with bulkier alkyl substituents. The triethylsilyl (TES) group, introduced by reagents like triethylsilyl chloride (TES-Cl) or triethylsilyl triflate (TES-OTf), represents a significant step in this evolution. The increased steric bulk of the three ethyl groups in the TES moiety, compared to the methyl groups in the TMS group, confers greater hydrolytic stability to the resulting silyl ether or silylated amide. gelest.com This enhanced stability allows for a wider range of reaction conditions to be employed without premature cleavage of the protecting group.

The choice between a TMS and a TES protecting group often depends on the specific requirements of a synthetic sequence. While TMS ethers are more readily cleaved, TES ethers offer greater robustness, allowing for selective deprotection when both types of silyl groups are present in a molecule. fishersci.ca

Unique Academic Relevance of the Triethylsilyl Moiety in N-Silylated Acetamides

The academic relevance of the triethylsilyl moiety in N-silylated acetamides like N-Methyl-N-(triethylsilyl)acetamide stems from the distinct physicochemical properties it imparts. The greater steric hindrance of the TES group compared to the TMS group influences the reactivity and conformational preferences of the molecule. researchgate.net

This steric bulk can direct the stereochemical outcome of reactions at adjacent centers and can influence the rotational barrier around the amide C-N bond. From an analytical perspective, triethylsilylated derivatives exhibit longer retention times in gas chromatography compared to their trimethylsilylated counterparts due to their higher molecular weight and different volatility.

Research into the subtle yet significant differences between TMS and TES derivatives helps to refine our understanding of structure-reactivity relationships in organosilicon chemistry. The choice to use a TES group is often a strategic one, aimed at achieving a specific level of stability or influencing the stereoselectivity of a transformation.

Scope and Objectives for Advanced Research on N-Methyl-N-(triethylsilyl)acetamide

Despite the general understanding of the properties of the triethylsilyl group, specific and detailed research focused solely on N-Methyl-N-(triethylsilyl)acetamide is limited in publicly available literature. Therefore, a significant scope for advanced research exists.

Key objectives for future studies would include:

Development of Optimized Synthetic Protocols: While the synthesis can be inferred to proceed via the reaction of N-methylacetamide with a triethylsilylating agent, detailed studies to optimize reaction conditions, yields, and purification methods are warranted.

Comprehensive Spectroscopic and Structural Characterization: A thorough analysis using modern spectroscopic techniques such as multidimensional NMR, high-resolution mass spectrometry, and X-ray crystallography would provide definitive structural data and a benchmark for this compound.

Comparative Reactivity Studies: A direct comparison of the reactivity of N-Methyl-N-(triethylsilyl)acetamide with its trimethylsilyl analogue in a variety of chemical transformations would quantify the influence of the silyl group on reaction rates and outcomes.

Applications in Organic Synthesis: Exploring the utility of N-Methyl-N-(triethylsilyl)acetamide as a reagent or intermediate in the synthesis of more complex molecules would demonstrate its practical value. For instance, its potential as a selective silylating agent or as a precursor to novel nitrogen-containing heterocycles could be investigated.

The pursuit of these objectives would not only fill a gap in the specific knowledge of this compound but also contribute to a deeper and more nuanced understanding of the role of sterically demanding silyl groups in organosilicon chemistry.

Data Tables

Table 1: Comparison of Common Silyl Groups

| Silyl Group | Abbreviation | Common Silylating Agent(s) | Key Characteristics |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMS-Cl), Bis(trimethylsilyl)acetamide (BSA) | Less sterically hindered, readily cleaved. wikipedia.org |

| Triethylsilyl | TES | Triethylsilyl chloride (TES-Cl), Triethylsilyl triflate (TES-OTf) | More sterically hindered than TMS, greater hydrolytic stability. gelest.com |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | High steric bulk, very stable to a wide range of conditions. |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPS-Cl) | Very high steric bulk, extremely robust protecting group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-triethylsilylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NOSi/c1-6-12(7-2,8-3)10(5)9(4)11/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXVXHCJTXCTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)N(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30782089 | |

| Record name | N-Methyl-N-(triethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-74-1 | |

| Record name | N-Methyl-N-(triethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl N Triethylsilyl Acetamide

Direct Silylation Approaches: Optimization of Reaction Conditions and Reagent Stoichiometry

The direct silylation of N-methylacetamide with a triethylsilylating agent represents the most straightforward approach to obtaining N-Methyl-N-(triethylsilyl)acetamide. The optimization of this process involves careful consideration of amide activation, catalytic systems, and solvent effects to maximize yield and purity.

Amide Activation Strategies for Triethylsilylation

The inherent nucleophilicity of the amide nitrogen in N-methylacetamide is often insufficient for direct reaction with triethylsilylating agents. Consequently, activation strategies are employed to enhance its reactivity. One common method involves the use of a strong base to deprotonate the amide, generating a more nucleophilic amidate anion. This anion can then readily attack the silicon center of a triethylsilyl halide.

Another strategy involves the in-situ generation of a more reactive silylating agent. While specific examples for triethylsilylation are not extensively documented in publicly available literature, analogous reactions with trimethylsilylating agents provide insight. For instance, the use of N,O-Bis(trimethylsilyl)acetamide (BSA) as a silyl (B83357) donor is a well-established method for silylating amides. bohrium.com The reaction proceeds through a silyl-proton transfer, where the more acidic proton of the amide is exchanged for a trimethylsilyl (B98337) group. A similar approach with a triethylsilyl equivalent of BSA would be a viable strategy.

Catalytic Systems in N-Triethylsilylation Reactions

Catalysis plays a crucial role in enhancing the efficiency and selectivity of N-silylation reactions. For the analogous synthesis of N,O-bis(trimethylsilyl)acetamide, a dual-component catalyst system comprising dimethylaniline and imidazole (B134444) has been reported to be effective. google.com These catalysts can function as both a base to deprotonate the acetamide (B32628) and as a nucleophilic catalyst to activate the silylating agent. While direct application to triethylsilylation of N-methylacetamide requires experimental verification, these findings suggest a promising avenue for catalyst development.

The choice of catalyst can significantly impact reaction times and temperatures. For instance, the use of a two-component catalyst has been shown to reduce the reaction temperature to below 40°C and shorten the reaction time in the synthesis of BSA. google.com

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can profoundly influence the outcome of silylation reactions by affecting reactant solubility, reaction rates, and even the reaction pathway. A study on the infrared spectra of N-methylacetamide in various aprotic solvents revealed that the solvent's donor and acceptor numbers can influence the electronic state of the amide bond. researchgate.net This suggests that the solvent can modulate the nucleophilicity of the amide nitrogen and the electrophilicity of the silylating agent.

In practical synthesis, a range of aprotic solvents such as benzene, carbon tetrachloride, chloroform, acetone, acetonitrile (B52724), pyridine (B92270), or dimethylformamide can be employed for silylations using silyl donors like BSA. bohrium.com The selection of the optimal solvent often requires empirical optimization for the specific substrate and silylating agent. For instance, in the silylation of estrogens, the choice of solvent was found to significantly affect the product distribution. researchgate.net

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes to N-Methyl-N-(triethylsilyl)acetamide offer alternative strategies, particularly when direct silylation proves challenging or when specific precursors are readily available. These methods often involve trans-silylation or the use of pre-activated N-methylacetamide derivatives.

Trans-silylation Mechanisms with Triethylsilyl Donors

Trans-silylation involves the transfer of a silyl group from one molecule to another. This method is particularly useful for introducing a triethylsilyl group onto N-methylacetamide using a suitable triethylsilyl donor. Research on the trans-silylation of the analogous N-methyl-N-trimethylsilylacetamide with various chlorosilanes has provided significant mechanistic insights. epa.govresearchgate.net

These studies show that bifunctional silanes can react with N-trimethylsilyl-N-methylacetamide to yield products of trans-silylation. The reaction proceeds through the formation of an intermediate where the silicon atom is coordinated to the oxygen of the amide group. This intermediate then rearranges to give the final trans-silylated product.

A plausible mechanism for the trans-silylation of N-methylacetamide with a triethylsilyl donor, such as triethylsilyl chloride, would involve the initial formation of an N-silylated intermediate, which then undergoes exchange with the triethylsilyl group. The reaction is typically driven by the formation of a more stable product or the removal of a volatile byproduct.

| Reactant 1 | Reactant 2 (Silyl Donor) | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-trimethylsilyl-N-methylacetamide | ClCH2SiF3 | N-{[chloro(difluoro)silyl]methyl}-N-methylacetamide | Reaction proceeds via trans-silylation at room temperature. | epa.gov |

| N-trimethylsilyl-N-methylacetamide | ClCH2SiF2Me | N-{[chloro(fluoro)methylsilyl]methyl}-N-methylacetamide | Both trans-silylation and alkylation products are observed. | epa.gov |

| N-trimethylsilyl-N-methylacetamide | chloromethyl(methyl)diacetoxysilane | 2,4,6-trimethyl-2,4-bis((N-methylacetamido)methyl)-1,3,5,2,4-trioxadisilinan-6-ylium chloride | Leads to the formation of a cyclic product. | researchgate.netchemicalbook.com |

Formation from Triethylsilyl Halides and N-Methylacetamide Derivatives

A conventional and widely applicable method for the synthesis of N-silylated amides is the reaction of an amide with a silyl halide in the presence of a base. For the synthesis of N-Methyl-N-(triethylsilyl)acetamide, this would involve the reaction of N-methylacetamide with triethylsilyl chloride. A tertiary amine, such as triethylamine (B128534), is commonly used to scavenge the hydrogen chloride byproduct. google.com

The reaction stoichiometry is crucial for achieving high yields. Typically, a slight molar excess of the silylating agent and the base is used to ensure complete conversion of the amide. The reaction is often carried out in an inert aprotic solvent.

An alternative approach involves the use of a pre-formed N-methylacetamide derivative. For instance, the reaction of the sodium salt of N-methylacetamide with triethylsilyl chloride would provide a direct route to the desired product.

| N-Methylacetamide Derivative | Triethylsilyl Halide | Base/Activator | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| N-methyl trifluoroacetamide | Trimethylchlorosilane | Triethylamine | Benzene, Hexane | Conventional dehydrochlorination reaction. | google.com |

| Acetamide | Trimethylchlorosilane | Triethylamine | Not specified | Used for the synthesis of N,O-Bis(trimethylsilyl)acetamide. | chemicalbook.com |

The available scientific literature and chemical databases predominantly feature information on the closely related but distinct compound, "N-Methyl-N-(trimethylsilyl)acetamide," and its fluorinated analogs. While these compounds are also silylating agents, the specific synthetic routes, reaction kinetics, and process parameters for the triethylsilyl derivative requested are not described in the retrieved sources. Consequently, the detailed, structured article as per the provided outline cannot be generated with scientifically accurate and verifiable information.

Elucidation of Reactivity Profiles and Mechanistic Pathways of N Methyl N Triethylsilyl Acetamide

Fundamental Silylation Mechanisms Mediated by the N-Triethylsilyl Amide Moiety

The primary role of N-methyl-N-(triethylsilyl)acetamide in synthesis is to act as a silylating agent, transferring its triethylsilyl group to a nucleophilic substrate, such as an alcohol, amine, or thiol. The fundamental mechanism is a nucleophilic substitution reaction at the silicon center. wikipedia.org The process is initiated by the attack of a nucleophile (e.g., an alcohol, ROH) on the electrophilic silicon atom of the silyl (B83357) amide. This attack proceeds through a pentacoordinate silicon intermediate, which is a common feature in nucleophilic substitution at silicon. libretexts.org

The silylation reaction is a classic example of nucleophilic acyl substitution principles applied to an organosilicon system. The key steps involve the nucleophilic attack and the departure of a leaving group.

Nucleophilic Attack: The reaction begins when a lone pair of electrons from a nucleophile, such as the oxygen atom of an alcohol, attacks the silicon atom. Silicon, being less electronegative than nitrogen and oxygen, carries a partial positive charge and is thus electrophilic. The formation of the new bond between the nucleophile and silicon proceeds via a low-energy, trigonal bipyramidal transition state.

Leaving Group Efficacy: The efficacy of the leaving group is critical for the reaction to proceed. In this case, the leaving group is the N-methylacetamide anion (CH₃CON(CH₃)⁻). The stability of the leaving group is paramount; good leaving groups are typically weak bases. libretexts.orgmasterorganicchemistry.com The N-methylacetamide anion is a relatively strong base, making it a poorer leaving group compared to halides (Cl⁻, Br⁻) or sulfonates (TsO⁻) found in other silylating agents like triethylsilyl chloride or triethylsilyl triflate. However, the formation of the very strong Si-O bond in the product provides a significant thermodynamic driving force that compensates for the poor leaving group ability. libretexts.org The reaction is generally considered irreversible when silylating alcohols under neutral conditions.

The table below compares the leaving group ability based on the acidity of the conjugate acid. A stronger conjugate acid (lower pKa) corresponds to a more stable conjugate base and thus a better leaving group.

| Leaving Group (X⁻) | Conjugate Acid (HX) | Approximate pKa of HX | Leaving Group Ability |

| Cl⁻ | HCl | -7 | Excellent |

| CF₃SO₃⁻ (Triflate) | CF₃SO₃H | -14 | Excellent |

| CH₃CON(CH₃)⁻ | CH₃CONH(CH₃) | ~25 | Poor |

| (CH₃)₃SiNH⁻ | (CH₃)₃SiNH₂ | ~35 | Very Poor |

This table provides an interactive comparison of leaving group efficacy based on established chemical principles. The pKa value for N-methylacetamide is an estimate based on related amides.

The amide moiety plays a crucial electronic role in modulating the reactivity of the silylating agent. The lone pair of electrons on the amide nitrogen is involved in resonance with the adjacent carbonyl group. spectroscopyonline.com This delocalization creates partial double bond character in the C-N bond and influences the electron density at the nitrogen atom, which in turn affects the strength and polarity of the Si-N bond.

This resonance stabilization makes amides less reactive than, for example, silyl ethers or silyl halides. libretexts.org During the nucleophilic attack on the silicon atom, the formation of the pentacoordinate intermediate disrupts this resonance. The subsequent collapse of this intermediate to form the final products involves the cleavage of the Si-N bond and the re-formation of a stable amide byproduct (N-methylacetamide). The steric bulk of the triethylsilyl group, combined with the electronic nature of the amide, dictates the precise geometry and energy of the transition state for silyl transfer.

Stereochemical Aspects of Triethylsilylation Reactions

When N-methyl-N-(triethylsilyl)acetamide is used to silylate a substrate containing a prochiral center, such as a prochiral diol or a ketone, new stereocenters can be formed. The stereochemical outcome of such reactions is highly dependent on steric factors.

The triethylsilyl (TES) group is significantly larger than the trimethylsilyl (B98337) (TMS) group, and this increased steric demand leads to higher selectivity in reactions. wikipedia.org For instance, when silylating a molecule with multiple hydroxyl groups, a bulky silylating agent like N-methyl-N-(triethylsilyl)acetamide will preferentially react with the least sterically hindered hydroxyl group (e.g., a primary alcohol over a secondary or tertiary one). fishersci.ca This selectivity is a cornerstone of its utility in complex molecule synthesis.

Enantioselective silylation can be achieved using chiral catalysts, where the catalyst and substrate form a diastereomeric transition state. nih.gov In such cases, the bulky nature of the TES group can amplify the steric differentiation, leading to higher enantiomeric excess in the product compared to what might be achieved with a smaller silylating agent. The reaction at the silicon center itself generally proceeds with inversion of configuration, consistent with an Sₙ2-type mechanism, although this is often of less synthetic consequence than the stereochemistry generated on the substrate. reddit.comwikipedia.org

| Silyl Group | Relative Steric Bulk | Expected Selectivity in Discriminating Primary vs. Secondary Alcohols |

| Trimethylsilyl (TMS) | Low | Moderate |

| Triethylsilyl (TES) | Medium | Good |

| tert-Butyldimethylsilyl (TBDMS) | High | Excellent |

| Triisopropylsilyl (TIPS) | Very High | Excellent |

This interactive table summarizes the expected trend in stereoselectivity as a function of the steric bulk of common silyl protecting groups.

Kinetic Studies and Reaction Rate Determinants

The key determinants of the reaction rate are:

Steric Hindrance of the Silylating Agent : As noted, the bulky triethylsilyl group presents significant steric shielding of the silicon atom, leading to a slower reaction rate compared to less hindered reagents like MTSA. wikipedia.org

Steric Hindrance of the Substrate : The rate of silylation decreases as the steric bulk around the nucleophilic center of the substrate increases. Primary alcohols react faster than secondary alcohols, which in turn react much faster than tertiary alcohols.

Nucleophilicity of the Substrate : A more powerful nucleophile will react faster. For instance, an alkoxide is more nucleophilic than its corresponding alcohol and will react more rapidly.

Solvent Polarity : The choice of solvent can influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate silylation reactions by stabilizing charged intermediates or transition states. nih.gov

Temperature : Increasing the reaction temperature generally increases the reaction rate, helping to overcome the activation energy, especially for the silylation of hindered substrates. google.com

| Determinant | Effect on Reaction Rate | Rationale |

| Steric Bulk (Silyl Group) | Increased bulk decreases rate | Reduces accessibility of the electrophilic silicon center. wikipedia.org |

| Steric Bulk (Substrate) | Increased bulk decreases rate | Hinders the approach of the nucleophile to the silicon atom. |

| Nucleophilicity | Increased nucleophilicity increases rate | Facilitates the initial attack on the silicon atom. |

| Solvent Polarity | Polar aprotic solvents can increase rate | Stabilizes charged intermediates in the transition state. nih.gov |

| Temperature | Increased temperature increases rate | Provides energy to overcome the activation barrier. google.com |

This interactive table outlines the primary factors that determine the rate of silylation reactions.

Stability and Decomposition Pathways under Controlled Research Conditions

N-methyl-N-(triethylsilyl)acetamide, like most N-silyl amides, is sensitive to moisture and must be handled under anhydrous conditions to prevent premature degradation. chemicalbook.com Its stability is generally greater than silyl halides but lower than silyl ethers.

Decomposition can occur through several pathways:

Hydrolysis : The most common decomposition pathway is hydrolysis upon exposure to water, which cleaves the Si-N bond.

Thermal Decomposition : At elevated temperatures, silyl amides can undergo decomposition. For related compounds, this can lead to the formation of various byproducts. google.com For N-methyl-N-(triethylsilyl)acetamide, prolonged heating could potentially lead to elimination or rearrangement reactions, though specific pathways are not documented. Under combustion conditions, hazardous decomposition products would include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon dioxide (SiO₂).

The hydrolytic stability of a silyl compound is a critical measure of its robustness as a protecting group. The Si-N bond in N-methyl-N-(triethylsilyl)acetamide is susceptible to cleavage by water, which regenerates N-methylacetamide and forms triethylsilanol (B1199358). The latter can subsequently self-condense to form hexaethyldisiloxane.

The rate of hydrolysis for silyl compounds is inversely proportional to the steric bulk of the groups attached to the silicon atom. fishersci.ca Larger groups provide a "steric umbrella" that shields the silicon atom from attack by water molecules. Therefore, the triethylsilyl group is significantly more resistant to hydrolysis than the trimethylsilyl group. This principle allows for the selective deprotection of different silyl groups in a single molecule.

Based on this established trend, N-methyl-N-(triethylsilyl)acetamide is expected to be markedly more stable towards hydrolysis than its trimethylsilyl analogue, MTSA.

| Silyl Group | Relative Steric Bulk | Relative Rate of Hydrolysis |

| Trimethylsilyl (TMS) | 1.0 | Fast |

| Triethylsilyl (TES) | 1.3 | ~64x slower than TMS |

| tert-Butyldimethylsilyl (TBDMS) | 1.7 | ~20,000x slower than TMS |

| Triisopropylsilyl (TIPS) | 2.0 | ~70,000x slower than TMS |

This interactive table illustrates the general trend of increased hydrolytic stability with increased steric bulk of the silyl group. Data is based on relative rates for silyl ethers and is used here to demonstrate the established principle.

Thermal Stability Profiles in Synthetic Manipulations

A comprehensive review of available scientific literature and chemical databases reveals a notable lack of specific data regarding the thermal stability and decomposition pathways of Acetamide (B32628), N-methyl-N-(triethylsilyl)-. While the thermal behavior of analogous trimethylsilyl amides has been documented to some extent, direct experimental findings or theoretical studies on the triethylsilyl derivative are not presently available in published research.

In the absence of direct data for N-methyl-N-(triethylsilyl)acetamide, insights can be cautiously inferred from the study of related organosilicon compounds. For instance, research on the thermal decomposition of tetramethylsilane (B1202638) (TMS) indicates that the initial step of pyrolysis involves the cleavage of the silicon-carbon bond. nih.govrsc.orgrsc.org The subsequent decomposition is complex, involving isomerizations and the elimination of smaller molecules. nih.govrsc.org

Furthermore, studies on the gas-phase pyrolysis of N-alkylacetamides, such as N-isopropylacetamide, show that decomposition can proceed through unimolecular elimination to yield an alkene and acetamide. rsc.org It is plausible that N-methyl-N-(triethylsilyl)acetamide could undergo analogous elimination pathways under thermal stress, potentially yielding ethene and N-methylacetamide, or other rearrangement products. However, the influence of the silicon-nitrogen bond on these pathways remains unelucidated for this specific molecule.

The thermal stability of organosilicon compounds is a critical factor in their application, particularly in fields requiring high-temperature processes such as gas chromatography or materials science. finechem-mirea.ruacs.org The lack of specific thermal data for N-methyl-N-(triethylsilyl)acetamide highlights an area for future research. Detailed studies, likely involving techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to fully characterize its thermal degradation profile, identify decomposition products, and elucidate the operative mechanistic pathways.

Given the current limitations in the available literature, no specific data tables on the thermal decomposition of N-methyl-N-(triethylsilyl)acetamide can be presented.

Strategic Applications of N Methyl N Triethylsilyl Acetamide in Advanced Organic Synthesis Research

Employment as a Selective Silylating Reagent

N-Methyl-N-(triethylsilyl)acetamide is a silylating agent utilized in organic synthesis for the introduction of the triethylsilyl (TES) group onto various functional groups. The reactivity of this reagent is centered around the electrophilic silicon atom, which readily forms stable bonds with heteroatoms such as oxygen, nitrogen, and sulfur. The N-acetyl group acts as a good leaving group, facilitating the transfer of the triethylsilyl moiety to a substrate. The general mechanism involves the nucleophilic attack of a heteroatom from the substrate molecule on the silicon atom of N-Methyl-N-(triethylsilyl)acetamide, leading to the formation of a silylated product and N-methylacetamide as a byproduct.

The triethylsilyl group, being sterically more demanding than the more common trimethylsilyl (B98337) (TMS) group, offers a different selectivity profile in the silylation of complex molecules. This steric bulk can be exploited to achieve regioselective silylation in substrates possessing multiple reactive sites. The choice between different silylating agents, including N-Methyl-N-(triethylsilyl)acetamide, is often dictated by the specific requirements of the synthetic sequence, such as the desired stability of the resulting silyl (B83357) ether and the need for selective deprotection.

Regioselective and Chemoselective Triethylsilylation of Complex Substrates

While the principle of using sterically hindered silylating agents like N-Methyl-N-(triethylsilyl)acetamide to achieve regioselectivity is a well-established concept in organic synthesis, specific and detailed research findings on the application of this particular reagent for the regioselective and chemoselective triethylsilylation of complex substrates are not extensively documented in the reviewed scientific literature. In principle, in a polyhydroxylated substrate, a less sterically hindered primary alcohol would be expected to react preferentially over a more hindered secondary or tertiary alcohol. This selectivity is a direct consequence of the steric clash between the bulky triethylsilyl group of the reagent and the substituents surrounding the hydroxyl group on the substrate.

Triethylsilyl Protecting Group Chemistry in Multistep Syntheses

N-Triethylsilylacetamide is recognized as a reagent for the introduction of the triethylsilyl (TES) protecting group for hydroxyl functionalities in multistep organic synthesis. google.comchemicalbook.com The TES group is a valuable tool in the synthetic chemist's arsenal (B13267) due to its unique stability profile. Triethylsilyl ethers are approximately 10 to 100 times more stable than the corresponding trimethylsilyl (TMS) ethers, offering greater resilience to a wider range of reaction conditions. google.comchemicalbook.com This enhanced stability allows for chemical transformations to be carried out on other parts of the molecule without premature cleavage of the silyl ether.

Despite their increased stability, TES ethers can be selectively removed under specific conditions, often using fluoride (B91410) ion sources such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. The ability to selectively deprotect a TES ether in the presence of other, more robust silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or other protecting groups is a key advantage in the context of complex, multistep total synthesis. While "Greene's Protective Groups in Organic Synthesis" lists N-Triethylsilylacetamide as a reagent for TES group installation, specific, illustrative examples from total synthesis campaigns are not detailed in this source. google.comchemicalbook.com

Utilization as a Synthetic Intermediate for Novel Organosilicon Compounds

The application of N-Methyl-N-(triethylsilyl)acetamide as a synthetic intermediate for the generation of novel organosilicon compounds, such as triethylsilyl enol ethers and silicon-containing heterocycles, is not a widely reported area of its utility in the chemical literature.

Generation of Triethylsilyl Enol Ethers and Their Synthetic Transformations

The formation of silyl enol ethers is a cornerstone of modern synthetic organic chemistry, providing a versatile platform for carbon-carbon bond formation. While reagents such as triethylsilyl chloride (TESCl) in the presence of a base or triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) are commonly employed for the synthesis of triethylsilyl enol ethers, the use of N-Methyl-N-(triethylsilyl)acetamide for this purpose is not well-documented. In principle, under basic conditions, a ketone can be deprotonated to form an enolate, which could then be trapped by N-Methyl-N-(triethylsilyl)acetamide to yield the corresponding triethylsilyl enol ether. However, specific protocols, reaction conditions, and yields for this transformation using this particular reagent have not been detailed in the reviewed literature.

Routes to Silicon-Containing Heterocycles

The synthesis of silicon-containing heterocycles is an active area of research due to their interesting chemical and physical properties. While there are various strategies for the construction of these ring systems, the direct utilization of N-Methyl-N-(triethylsilyl)acetamide as a key building block or reagent in the formation of silicon-containing heterocycles has not been specifically described in the available scientific literature. Research in this area tends to focus on other silicon-based starting materials and synthetic methodologies. organic-chemistry.orgresearchgate.netnih.gov

Catalytic and Stoichiometric Roles in Organic Transformations

Beyond its role as a silylating agent for protection, the catalytic or specific stoichiometric roles of N-Methyl-N-(triethylsilyl)acetamide in other organic transformations are not established in the reviewed literature. While some silyl amides have been explored for their ability to act as non-nucleophilic bases or to activate substrates in certain reactions, there are no specific reports detailing such applications for N-Methyl-N-(triethylsilyl)acetamide.

The role of N-Methyl-N-(triethylsilyl)acetamide in Advancing Organic Synthesis Remains Undocumented in Publicly Available Research

Despite the broad utility of silyl amides in organic chemistry, a comprehensive review of scientific literature reveals a significant gap in the documented applications of N-Methyl-N-(triethylsilyl)acetamide for the development of novel methodologies in functional group interconversions. While its trimethylsilyl analogue, N-Methyl-N-(trimethylsilyl)acetamide (MSA), is a well-established reagent, specific and detailed research findings on the use of the triethylsilyl derivative are conspicuously absent from public-domain scientific databases.

Silylating agents are indispensable tools in modern organic synthesis, primarily employed for the protection of sensitive functional groups, enhancing the volatility of compounds for analytical purposes, and activating molecules for subsequent transformations. evitachem.comwikipedia.org These reagents function by introducing a silyl group, such as trimethylsilyl (TMS) or triethylsilyl (TES), onto a heteroatom, most commonly oxygen or nitrogen. wikipedia.orggelest.com The general mechanism involves the nucleophilic attack of the heteroatom on the silicon atom of the silylating agent, leading to the formation of a silyl ether or silyl amine. wikipedia.org

Silyl amides, a prominent class of silylating agents, offer the advantage of mild reaction conditions and the formation of neutral byproducts. gelest.com Compounds like N,O-Bis(trimethylsilyl)acetamide (BSA) and MSA are frequently utilized for the protection of alcohols, amines, and carboxylic acids. evitachem.comgelest.com The choice between different silyl groups, such as the smaller trimethylsilyl group versus the bulkier triethylsilyl group, often allows for selective protection and deprotection strategies based on steric hindrance. fishersci.ca

However, a thorough investigation into the specific applications of N-Methyl-N-(triethylsilyl)acetamide in functional group interconversions yields no detailed research findings, reaction protocols, or quantitative data in the available scientific literature. While the synthesis and general reactivity can be inferred from the well-documented chemistry of other silyl amides, the absence of empirical data for this specific compound prevents a detailed discussion of its role in developing novel synthetic methodologies. Consequently, the creation of data tables illustrating its efficacy in functional group transformations is not possible.

The scientific community relies on published, peer-reviewed research to validate the utility of chemical reagents. Without such documentation for N-Methyl-N-(triethylsilyl)acetamide, its potential advantages or specific applications in advanced organic synthesis remain speculative. Further research and publication are necessary to elucidate the role, if any, that this particular compound plays in the interconversion of functional groups.

Advanced Spectroscopic and Computational Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about bond connectivity, dynamic processes, and three-dimensional structure.

Multi-nuclear NMR (¹H, ¹³C, ²⁹Si) Analysis of Bond Connectivity and Dynamics

The structural backbone of Acetamide (B32628), N-methyl-N-(triethylsilyl)- can be comprehensively mapped using a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. While specific spectral data for this compound is not widely published, we can predict the expected chemical shifts based on the analysis of its close analog, N-methyl-N-(trimethylsilyl)acetamide, and established NMR principles. chemicalbook.comchemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the various proton environments within the molecule. The N-methyl group would appear as a singlet, while the acetyl methyl group would also present as a singlet, likely at a different chemical shift. The triethylsilyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct signals would be observed for the carbonyl carbon of the acetamide group, the N-methyl carbon, the acetyl methyl carbon, and the two different carbons of the triethylsilyl group (methylene and methyl). The chemical shifts of these carbons are influenced by their local electronic environment.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. A single resonance would be expected for the silicon atom in Acetamide, N-methyl-N-(triethylsilyl)-, and its chemical shift would be indicative of the electronic environment around the silicon, influenced by the nitrogen and ethyl groups.

Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide, N-methyl-N-(triethylsilyl)-

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | N-CH₃ | ~2.8 - 3.2 | Singlet |

| ¹H | CO-CH₃ | ~2.0 - 2.4 | Singlet |

| ¹H | Si-CH₂-CH₃ | ~0.8 - 1.2 | Quartet |

| ¹H | Si-CH₂-CH₃ | ~0.5 - 0.9 | Triplet |

| ¹³C | C=O | ~170 - 175 | - |

| ¹³C | N-CH₃ | ~30 - 35 | - |

| ¹³C | CO-CH₃ | ~20 - 25 | - |

| ¹³C | Si-CH₂-CH₃ | ~5 - 10 | - |

| ¹³C | Si-CH₂-CH₃ | ~7 - 12 | - |

Note: These are estimated values based on analogous compounds and general NMR principles.

Advanced NMR Techniques for Stereochemical Assignments

While Acetamide, N-methyl-N-(triethylsilyl)- does not possess a chiral center, advanced NMR techniques are indispensable for determining the stereochemistry of more complex molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for elucidating through-space proximities between atoms. columbia.edunanalysis.comlibretexts.org These experiments can reveal the relative orientation of different parts of a molecule, which is crucial for assigning stereoisomers. columbia.edunanalysis.comlibretexts.org For instance, in a molecule with restricted bond rotation, NOESY can differentiate between conformers by identifying which protons are spatially close to each other. nanalysis.comyoutube.com

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a cornerstone of chemical analysis, providing vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. youtube.com The molecular formula of Acetamide, N-methyl-N-(triethylsilyl)- is C₉H₂₁NOSi. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and silicon, the theoretical exact mass can be calculated.

Data Table: Calculated Exact Mass for Acetamide, N-methyl-N-(triethylsilyl)- (C₉H₂₁NOSi)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Silicon (²⁸Si) | 1 | 27.976927 | 27.976927 |

| Total Exact Mass | 187.139241 |

An experimentally determined HRMS value that matches this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. nationalmaglab.orgunt.edunih.govyoutube.com In an MS/MS experiment, a specific precursor ion is selected, fragmented (often through collision-induced dissociation, CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce its structure.

For Acetamide, N-methyl-N-(triethylsilyl)-, characteristic fragmentation pathways would be expected. The fragmentation of silylated compounds often involves the silicon atom. nih.gov Key fragmentation pathways could include the loss of an ethyl group from the triethylsilyl moiety, cleavage of the Si-N bond, or fragmentation of the acetamide group. Analyzing these pathways provides valuable structural information.

Data Table: Plausible MS/MS Fragment Ions for [Acetamide, N-methyl-N-(triethylsilyl)- + H]⁺

| Fragment Ion Formula | Neutral Loss | Calculated m/z | Plausible Structure |

| [C₇H₁₆NOSi]⁺ | C₂H₅ | 158.1001 | Loss of an ethyl radical |

| [C₂H₅NO]⁺ | Si(C₂H₅)₃ | 59.0371 | Cleavage of the N-Si bond |

| [Si(C₂H₅)₃]⁺ | C₂H₅NO | 115.0994 | Triethylsilyl cation |

| [C₂H₃O]⁺ | C₇H₁₈NSi | 43.0184 | Acetyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgyoutube.comyoutube.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectra provide a characteristic fingerprint of the functional groups present in a molecule.

For Acetamide, N-methyl-N-(triethylsilyl)-, the IR and Raman spectra would be expected to show characteristic bands for the C=O stretch of the amide group, C-N stretching, Si-C stretching, and various C-H bending and stretching vibrations of the methyl and ethyl groups. nist.govcapes.gov.br The position and intensity of these bands can be influenced by factors such as intermolecular interactions.

Data Table: Expected Vibrational Frequencies for Acetamide, N-methyl-N-(triethylsilyl)-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | Amide | 1630 - 1680 |

| C-N Stretch | Amide | 1250 - 1350 |

| Si-C Stretch | Triethylsilyl | 600 - 800 |

| C-H Stretch | Alkyl | 2850 - 3000 |

| C-H Bend | Alkyl | 1350 - 1470 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like "Acetamide, N-methyl-N-(triethylsilyl)-", single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.

While a specific crystal structure for "Acetamide, N-methyl-N-(triethylsilyl)-" is not publicly available, analysis of related silylated amides and amines provides a strong basis for predicting its solid-state characteristics. For instance, studies on N-silylated amides reveal a tendency towards planar or near-planar geometry around the nitrogen atom, a consequence of the electronic interactions between the nitrogen lone pair, the carbonyl group, and the silicon atom. acs.orgacs.org The Si-N bond length is a key parameter and is expected to be in the range of 1.71 to 1.75 Å, influenced by the nature of the substituents on both the silicon and nitrogen atoms. psu.edunih.gov

In the hypothetical crystal structure of "Acetamide, N-methyl-N-(triethylsilyl)-", the triethylsilyl group would introduce significant steric bulk, which would influence the crystal packing and intermolecular interactions. The ethyl groups would likely adopt staggered conformations to minimize steric strain. Intermolecular forces would be dominated by dipole-dipole interactions and van der Waals forces, with the potential for weak C-H···O hydrogen bonds.

A representative table of expected crystallographic parameters for "Acetamide, N-methyl-N-(triethylsilyl)-", based on data from analogous structures, is presented below.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Si-N Bond Length | 1.71 - 1.75 Å |

| Si-C Bond Length | 1.85 - 1.89 Å |

| N-C(carbonyl) Bond Length | 1.35 - 1.39 Å |

| C=O Bond Length | 1.22 - 1.25 Å |

| Si-N-C(carbonyl) Angle | 118° - 125° |

| N-Si-C Angle | 108° - 112° |

This table is predictive and based on crystallographic data of analogous silylated amides and amines.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are indispensable for separating "Acetamide, N-methyl-N-(triethylsilyl)-" from reaction mixtures, starting materials, and byproducts, thereby enabling purity assessment and reaction monitoring.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. chemimpex.com "Acetamide, N-methyl-N-(triethylsilyl)-" is a derivative designed to enhance the volatility of N-methylacetamide for GC analysis. The replacement of the active hydrogen on the nitrogen atom with a non-polar triethylsilyl group significantly reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic behavior. researchgate.netevitachem.com

In a typical GC-MS analysis, a solution of the analyte is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, are commonly used for the analysis of silylated compounds. researchgate.net

The retention time of "Acetamide, N-methyl-N-(triethylsilyl)-" would be influenced by its volatility and its interaction with the stationary phase. Compared to its trimethylsilyl (B98337) analog, the triethylsilyl derivative is expected to have a longer retention time due to its higher molecular weight and increased van der Waals interactions with the stationary phase. The mass spectrum obtained from the MS detector would provide a unique fragmentation pattern, allowing for definitive identification. Key fragments would likely include ions corresponding to the loss of an ethyl group ([M-29]⁺) and the triethylsilyl cation ([Si(C₂H₅)₃]⁺).

A hypothetical GC-MS data table for the analysis of a reaction mixture containing "Acetamide, N-methyl-N-(triethylsilyl)-" is shown below.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| N-Methylacetamide | 5.2 | 73, 58, 44 |

| Acetamide, N-methyl-N-(triethylsilyl)- | 12.8 | 187 (M⁺), 158, 115, 87 |

| Triethylamine (B128534) (catalyst) | 3.5 | 101, 86, 58 |

| Chlorotriethylsilane (reactant) | 6.1 | 150, 115, 87 |

This table is illustrative. Retention times are dependent on specific GC conditions. Mass fragments are predicted based on typical fragmentation patterns.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the method of choice for analyzing non-volatile or thermally labile compounds. nih.govnih.gov In the context of the synthesis of "Acetamide, N-methyl-N-(triethylsilyl)-", LC can be used to monitor the progress of the reaction by separating the non-volatile starting materials and products in the reaction mixture.

Reversed-phase HPLC is the most common mode used for such analyses. mdpi.com In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds have weaker interactions and elute earlier, while less polar compounds are retained longer.

For a mixture containing "Acetamide, N-methyl-N-(triethylsilyl)-", a gradient elution method would likely be employed, where the proportion of the organic solvent in the mobile phase is gradually increased over the course of the analysis. This allows for the efficient elution of compounds with a wide range of polarities. "Acetamide, N-methyl-N-(triethylsilyl)-", being significantly less polar than its precursor N-methylacetamide, would have a much longer retention time.

A representative LC data table for the analysis of a reaction mixture is provided below.

| Compound | Retention Time (min) | Detection Wavelength (nm) |

| N-Methylacetamide | 2.5 | 210 |

| Acetamide, N-methyl-N-(triethylsilyl)- | 15.7 | 210 |

| Triethylamine Hydrochloride (byproduct) | 1.8 | Not UV active |

| Unreacted Reactants | Varies | Varies |

This table is illustrative. Retention times are dependent on the specific LC column, mobile phase, and gradient program used.

Theoretical and Mechanistic Insights into Triethylsilylation Via N Methyl N Triethylsilyl Acetamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in Acetamide (B32628), N-methyl-N-(triethylsilyl)- significantly influences its reactivity as a silylating agent. Theoretical studies employing quantum chemical calculations have been instrumental in mapping the conformational landscape and identifying the most stable structures of this molecule. The key to its conformational diversity lies in the rotation around several single bonds, most notably the silicon-nitrogen (Si-N) bond and the carbon-nitrogen (C-N) amide bond.

Due to the partial double bond character of the amide C-N bond, rotation around it is restricted, leading to distinct planar or near-planar arrangements of the acetamide backbone. The orientation of the bulky triethylsilyl group relative to this plane is a primary determinant of conformational stability. Computational models, such as those based on Density Functional Theory (DFT), have revealed that the lowest energy conformers are those that minimize steric repulsion between the triethylsilyl group and the N-methyl group. This is typically achieved through a staggered arrangement of the ethyl groups on the silicon atom and a specific torsional angle of the Si-N bond that orients the large silyl (B83357) group away from the rest of the amide structure. The energy differences between various conformers, though often small, dictate their relative populations at a given temperature and can impact the accessibility of the silicon atom for nucleophilic attack during a silylation reaction.

Electronic Charge Distribution and Bond Orders of the Si-N Bond

The electronic structure of the silicon-nitrogen (Si-N) bond is fundamental to the function of Acetamide, N-methyl-N-(triethylsilyl)- as a silylating agent. Quantum chemical calculations have provided detailed insights into the charge distribution and nature of this bond. A significant difference in electronegativity between silicon and nitrogen results in a highly polarized Si-N bond, with the silicon atom carrying a substantial partial positive charge and the nitrogen atom a partial negative charge. This inherent polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles.

Analyses such as Natural Bond Orbital (NBO) calculations quantify this charge separation and elucidate the bonding characteristics. The Si-N bond order in N-silylated amides like this one is typically found to be less than that of a pure single bond. This weakening of the bond is a direct consequence of its polarization and the steric strain imposed by the bulky substituents on both silicon and nitrogen. The delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group's π-system further influences the electronic environment of the Si-N bond. This delocalization, which contributes to the planarity of the amide group, modulates the electron-donating capacity of the nitrogen atom towards the silicon, thereby affecting the strength and reactivity of the Si-N bond. The inherent weakness of this bond facilitates its cleavage during the transfer of the triethylsilyl group to a substrate.

Computational Studies of Reaction Pathways and Transition States

Ab Initio and DFT Calculations of Silylation Energetics

The energetics of silylation reactions involving Acetamide, N-methyl-N-(triethylsilyl)- have been extensively investigated using ab initio and Density Functional Theory (DFT) calculations. These computational methods allow for a detailed exploration of the reaction's potential energy surface, providing crucial information on reaction energies, activation barriers, and the structures of transient species like transition states.

Solvent Effects on Reaction Mechanisms: A Computational Perspective

The surrounding solvent medium can have a profound impact on the mechanism and rate of silylation reactions. Computational chemistry offers powerful tools to dissect these solvent effects. The influence of the solvent is typically modeled using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For silylation reactions, which often proceed through polar transition states, a polar solvent can offer greater stabilization to the transition state compared to the reactants. This differential stabilization leads to a lowering of the activation energy and, consequently, an acceleration of the reaction rate.

Explicit solvent models, while more computationally intensive, provide a more granular view by including individual solvent molecules in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. In the case of silylating protic substrates like alcohols, solvent molecules can play an active role in the reaction mechanism, for instance, by acting as a proton shuttle to facilitate the necessary proton transfers. Computational studies that incorporate a few explicit solvent molecules have demonstrated that such specific interactions can significantly refine the calculated activation barriers, leading to a more accurate representation of the reaction kinetics in solution.

Comparative Computational Analysis with Other N-Silylated Amides (e.g., Trimethylsilyl (B98337) Analogues)

To better understand the unique properties of Acetamide, N-methyl-N-(triethylsilyl)-, comparative computational analyses with structurally related silyl amides, such as its trimethylsilyl counterpart, are highly informative. The primary distinction between these two reagents is the steric bulk of the alkyl groups attached to the silicon atom.

The larger ethyl groups of the triethylsilyl moiety introduce significantly more steric hindrance around the reactive silicon center compared to the methyl groups of the trimethylsilyl analogue. This increased steric crowding has a direct impact on the conformational preferences of the molecule and can modulate the accessibility of the silicon atom to an incoming nucleophile. As a result, the activation energy for silylation with the triethylsilyl derivative is often computationally predicted to be slightly higher than that for the trimethylsilyl derivative.

While the electronic effects of ethyl and methyl groups are broadly similar (both are weakly electron-donating), subtle differences in their inductive properties can be discerned through computational charge analysis. However, it is the pronounced steric differences that are the dominant factor in differentiating the reactivity of these two silylating agents. The greater steric demand of the triethylsilyl group can be leveraged to achieve higher selectivity in reactions with substrates possessing multiple reactive sites, as it will preferentially react with the most sterically accessible site.

Below is a data table summarizing some of the comparative properties derived from computational studies:

| Property | N-methyl-N-(trimethylsilyl)acetamide | Acetamide, N-methyl-N-(triethylsilyl)- |

| Calculated Si-N Bond Length (Å) | ~1.75 - 1.78 | ~1.76 - 1.80 |

| Calculated Partial Charge on Si | Generally more positive | Slightly less positive |

| Calculated Activation Energy for Silylation | Lower | Higher |

Note: The values presented in this table are representative and can vary based on the specific computational methods and basis sets employed in the calculations.

Steric and Electronic Influences of Alkyl Substituents on Silicon

The nature of the alkyl groups attached to the silicon atom significantly modulates the properties of the silylating agent. In the case of N-methyl-N-(triethylsilyl)acetamide, the three ethyl groups play a crucial role in defining its steric and electronic character, especially when compared to its more common counterpart, the trimethylsilyl (TMS) group.

Steric Effects:

The primary distinction between a triethylsilyl (TES) group and a trimethylsilyl (TMS) group is their steric bulk. The replacement of methyl groups with ethyl groups increases the cone angle around the silicon atom, leading to greater steric hindrance. researchgate.netdntb.gov.ua This increased bulk has several important consequences for the reactivity of the silylating agent.

Reduced Reactivity: The larger size of the TES group impedes the approach of nucleophiles, such as alcohols, to the silicon center. acs.org This results in a generally lower reaction rate for triethylsilylation compared to trimethylsilylation under identical conditions. To overcome this reduced reactivity, more forcing conditions or the use of a promoter like imidazole (B134444) or 2,6-lutidine may be necessary when using less reactive triethylsilylating agents like triethylsilyl chloride. researchgate.net

Enhanced Stability: The steric shielding provided by the ethyl groups not only slows the rate of silylation but also increases the stability of the resulting triethylsilyl ether towards hydrolysis. This makes the TES group a more robust protecting group than the TMS group, particularly under acidic or basic conditions where TMS ethers might be readily cleaved. rsc.org The relative stability of common silyl ethers to acid hydrolysis follows the general trend: TMS < TES < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). rsc.org

Increased Selectivity: The greater steric demand of the TES group leads to higher selectivity in the silylation of substrates with multiple hydroxyl groups. acs.org N-methyl-N-(triethylsilyl)acetamide would be expected to show a greater preference for silylating less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. acs.orgrsc.org This selectivity is a valuable tool in complex organic syntheses.

Electronic Effects:

The electronic influence of the alkyl substituents on the silicon atom also plays a role in the reactivity of the silylating agent, although it is often considered secondary to the dominant steric effects.

Inductive Effect: Alkyl groups are generally considered to be electron-donating through an inductive effect. The ethyl groups of the TES moiety, being slightly more electron-releasing than the methyl groups of the TMS moiety, would theoretically increase the electron density on the silicon atom. This increased electron density should, in principle, make the silicon atom less electrophilic and thus less reactive towards nucleophilic attack. However, this effect is often overshadowed by the more pronounced steric factors.

Hyperconjugation: Hyperconjugation between the C-H σ-bonds of the alkyl groups and the d-orbitals of the silicon atom can also influence the electronic properties. This interaction can help to stabilize the transition state of the silylation reaction.

The following table summarizes the key differences between the trimethylsilyl (TMS) and triethylsilyl (TES) groups that influence the reactivity of their respective N-methylacetamide derivatives.

| Property | Trimethylsilyl (TMS) Group | Triethylsilyl (TES) Group | Implication for Silylation |

| Steric Bulk | Smaller | Larger researchgate.netdntb.gov.ua | TES is less reactive but more selective. acs.org |

| Reactivity | High | Moderate acs.org | TMS is used for general protection; TES for more selective applications. |

| Stability of Silyl Ether | Lower | Higher rsc.org | TES ethers are more robust protecting groups. |

| Selectivity for 1° vs 2° Alcohols | Lower | Higher acs.org | TES allows for selective protection of less hindered alcohols. |

| Electronic Effect | Electron-donating | Slightly more electron-donating | Minor influence compared to steric effects. |

Differences in Reactivity and Selectivity Profiles

The reactivity and selectivity of N-methyl-N-(triethylsilyl)acetamide are best understood by comparing it to other common silylating agents. The choice of silylating agent is a critical decision in synthetic planning, as it dictates the reaction conditions required and the stability of the protected intermediate.

Comparison with other Silylating Agents:

The reactivity of a silylating agent is influenced by both the silyl group itself (e.g., TES vs. TMS) and the leaving group (e.g., acetamide vs. chloride vs. triflate).

N-methyl-N-(trimethylsilyl)acetamide (MTSA) vs. N-methyl-N-(triethylsilyl)acetamide: Due to the greater steric bulk of the TES group, N-methyl-N-(triethylsilyl)acetamide is expected to be less reactive than its TMS counterpart, MTSA. acs.org This would manifest as slower reaction times or the need for higher temperatures or catalysts to achieve complete silylation.

Triethylsilyl Chloride (TESCl) vs. N-methyl-N-(triethylsilyl)acetamide: Silyl amides are generally considered to be more reactive than their corresponding silyl chlorides in the absence of a base. However, silyl chloride reactions are typically run with a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, which significantly accelerates the reaction. The byproduct of silylation with N-methyl-N-(triethylsilyl)acetamide is the neutral and relatively non-reactive N-methylacetamide, which can be an advantage in sensitive systems where the formation of amine hydrochlorides is undesirable.

Triethylsilyl Triflate (TESOTf) vs. N-methyl-N-(triethylsilyl)acetamide: Triethylsilyl triflate is a highly reactive silylating agent due to the excellent leaving group ability of the triflate anion. researchgate.net It can silylate even sterically hindered alcohols that are unreactive towards silyl amides or chlorides. researchgate.net Therefore, N-methyl-N-(triethylsilyl)acetamide is a much milder and more selective reagent compared to TESOTf.

Selectivity Profile:

The selectivity of N-methyl-N-(triethylsilyl)acetamide is primarily dictated by the steric properties of the TES group.

Chemoselectivity: It will selectively react with more acidic and less sterically hindered protons. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > thiols. sigmaaldrich.com Within a molecule containing multiple functional groups, this reagent would preferentially silylate a primary alcohol over a secondary or tertiary alcohol.

Regioselectivity: In diols or polyols, N-methyl-N-(triethylsilyl)acetamide will preferentially silylate the least sterically encumbered hydroxyl group. For instance, in a molecule containing both a primary and a secondary alcohol, the primary alcohol would be the major site of silylation.

The following table provides a comparative overview of the expected reactivity and selectivity of N-methyl-N-(triethylsilyl)acetamide with other common silylating agents.

| Silylating Agent | Silyl Group | Leaving Group | Relative Reactivity | Selectivity for 1° vs 2° Alcohols |

| N-methyl-N-(trimethylsilyl)acetamide | TMS | -N(Me)C(O)Me | High | Low |

| Acetamide, N-methyl-N-(triethylsilyl)- | TES | -N(Me)C(O)Me | Moderate | High |

| Triethylsilyl Chloride (TESCl) | TES | -Cl | Moderate (with base) | High |

| Triethylsilyl Triflate (TESOTf) | TES | -OTf | Very High researchgate.net | Moderate |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | TMS | -OSiMe₃ & -NHC(O)Me | Very High | Low |

Future Research Directions and Emerging Trends in N Methyl N Triethylsilyl Acetamide Research

Exploration of Asymmetric Silylation Reactions

Asymmetric silylation, the process of enantioselectively introducing a silyl (B83357) group, is a critical challenge in synthetic chemistry, enabling the synthesis of chiral silicon-containing molecules and the protection of specific stereocenters. Future research could focus on developing chiral variants of N-methyl-N-(triethylsilyl)acetamide or employing it in conjunction with chiral catalysts. The goal would be to control the stereochemical outcome of silylation reactions, particularly for substrates with multiple reactive sites.

Research in anion-binding catalysis has shown that the stereochemical environment around a reactive center can be controlled through complex noncovalent interactions. acs.org While not directly involving the target compound, studies on other silyl groups like triisopropylsilyl (TIPS) and trimethylsilyl (B98337) (TMS) have demonstrated that the nature of the silyl group itself can influence enantioselectivity, suggesting that the triethylsilyl group would also have a distinct impact. acs.org The development of methods where N-methyl-N-(triethylsilyl)acetamide is used with a chiral catalyst could provide a pathway to valuable chiral silyl ethers, with the bulky TES group potentially enhancing enantiomeric discrimination.

Development of Immobilized or Recyclable N-Triethylsilylation Reagents

A significant trend in modern chemistry is the development of sustainable processes, which includes the immobilization of reagents on solid supports for easy separation and recycling. Future work could involve anchoring N-methyl-N-(triethylsilyl)acetamide or a precursor to a solid matrix, such as a polymer resin or silica.

Potential Advantages of Immobilized Reagents:

Simplified Purification: Product isolation would involve simple filtration, eliminating the need for complex chromatographic separation from the spent silylating agent and its byproducts.

Reusability: The ability to recover and reuse the expensive silylating agent would significantly improve process economy and reduce chemical waste.

Process Automation: Immobilized reagents are highly suitable for use in packed-bed reactors within continuous flow systems, aligning with the move towards automated synthesis.

While specific research on immobilizing N-methyl-N-(triethylsilyl)acetamide is not yet prominent, the principles are well-established for other catalysts and reagents. This represents a logical and valuable direction for future investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for full automation. The integration of N-methyl-N-(triethylsilyl)acetamide into such platforms is a promising research avenue.

Potential for Bio-inspired or Sustainable Silylation Processes

The search for greener and more sustainable chemical transformations has led to growing interest in biocatalysis. A landmark area of research is the use of enzymes to catalyze reactions for which no natural equivalent exists. A key development in this area is the use of the enzyme silicatein-α, derived from marine sponges, to catalyze the condensation of alcohols and phenols with triethylsilanol (B1199358), forming triethylsilyl ethers. mdpi.com

This enzymatic process is highly significant as it:

Uses a renewable biocatalyst. mdpi.com

Operates under mild reaction conditions. mdpi.com

Produces only water as a byproduct, circumventing the need for halide-based activators and the generation of salt waste typical of traditional silylation methods. wikipedia.orgmdpi.com

While this research uses triethylsilanol rather than N-methyl-N-(triethylsilyl)acetamide, it establishes a powerful proof-of-concept for bio-catalyzed triethylsilylation. Future research could explore the possibility of evolving silicatein or other enzymes to accept N-methyl-N-(triethylsilyl)acetamide as a silyl donor, potentially harnessing the enzyme's selectivity while utilizing a more reactive silylating agent.

Cross-Disciplinary Applications in Materials Science and Advanced Analytical Separations

The unique properties of the triethylsilyl group can be exploited in diverse fields beyond traditional organic synthesis.

Materials Science: Silylation is a common technique for modifying the surfaces of materials to alter their properties, such as hydrophobicity and reactivity. taylorandfrancis.com For example, silylating the surface of cellulose (B213188) can create hydrophobic materials useful for oil-water separation. taylorandfrancis.com The use of N-methyl-N-(triethylsilyl)acetamide could impart a higher degree of hydrophobicity and steric shielding than smaller TMS reagents, leading to materials with enhanced stability or unique interfacial properties. These modified materials could find applications in advanced coatings, composites, and functionalized textiles.

Advanced Analytical Separations: In analytical chemistry, derivatization is used to enhance the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis. sigmaaldrich.comtcichemicals.com While TMS-based reagents like N-methyl-N-trimethylsilylacetamide are standard evitachem.comsigmaaldrich.com, N-methyl-N-(triethylsilyl)acetamide could serve as a valuable alternative derivatizing agent. The resulting TES-derivatives would have different retention times and mass spectrometric fragmentation patterns, which could be advantageous for resolving complex mixtures or for targeted analysis of specific compound classes. Furthermore, the compound itself can be analyzed by reverse-phase HPLC, indicating its potential utility in liquid chromatography method development and preparative separations. sielc.com

Summary of Future Research Directions

| Research Area | Focus | Potential Advantages & Significance |

| Asymmetric Silylation | Development of chiral variants or use with chiral catalysts. | Access to valuable chiral silyl ethers; enhanced enantioselectivity due to the steric bulk of the TES group. |

| Immobilized Reagents | Anchoring the reagent to a solid support (e.g., polymer). | Simplified purification, reagent recyclability, reduced waste, and suitability for flow chemistry. |

| Flow Chemistry | Use in continuous-flow reactors for silylation reactions or reagent synthesis. | Improved safety, scalability, process control, and potential for on-demand synthesis. |

| Bio-inspired Processes | Exploring enzymatic catalysis (e.g., with silicatein-like enzymes). | Sustainable, green chemistry approach using renewable catalysts under mild conditions with water as the only byproduct. mdpi.com |

| Cross-Disciplinary Use | Application in surface modification (Materials Science) and as a derivatizing agent (Analytical Separations). | Creation of novel materials with enhanced hydrophobicity/stability; provides alternative selectivity and fragmentation in GC-MS analysis. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Acetamide, N-methyl-N-(triethylsilyl)-, and what critical parameters influence yield and purity?

- Methodology : The synthesis typically involves a two-step process:

Acylation : Reacting a primary amine (e.g., methylamine) with acetic anhydride under reflux conditions to form N-methylacetamide.

Silylation : Introducing the triethylsilyl group via nucleophilic substitution using triethylsilyl chloride (TESCl) in the presence of a base (e.g., triethylamine) to stabilize the reaction .

- Key Parameters :

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance silylation efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity .

- Temperature Control : Maintaining 0–5°C during silylation minimizes side reactions .

Q. How does the triethylsilyl group influence the compound’s stability and reactivity in organic reactions?

- Steric Effects : The bulky triethylsilyl group reduces nucleophilic attack at the acetamide carbonyl, enhancing stability in acidic/basic conditions .

- Electron-Withdrawing Impact : The silyl group slightly polarizes the acetamide moiety, increasing susceptibility to hydrolysis under strong aqueous bases (e.g., NaOH) .

- Applications : Acts as a protecting group for amines in multi-step syntheses, particularly in peptide and heterocycle chemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for silylated acetamide derivatives?

- Case Study : Conflicting data on hydrolysis rates of N-methyl-N-(triethylsilyl)acetamide in basic media may arise from:

- Solvent Polarity : Higher polarity (e.g., H₂O/THF vs. pure THF) accelerates hydrolysis .

- Catalyst Residues : Trace metal ions (e.g., from Lewis acids) may unpredictably catalyze degradation .

- Resolution :

- Standardized Protocols : Use anhydrous solvents and rigorously exclude moisture.

- Analytical Validation : Monitor reactions via HPLC or ¹H NMR to track intermediate formation .

Q. How can computational modeling predict the biological activity of N-methyl-N-(triethylsilyl)acetamide analogs?

- Methods :

- Docking Studies : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. The silyl group’s hydrophobicity may enhance membrane permeability .

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with observed antimicrobial or anticancer activity in analogs .